

# Application Note and Protocol: Stability-Indicating Assay of Sofosbuvir

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Compound of Interest		
Compound Name:	Sofosbuvir impurity M	
Cat. No.:	B1495257	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. To ensure its efficacy and safety, it is crucial to assess its stability under various environmental conditions. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This document provides a detailed protocol for a stability-indicating assay of Sofosbuvir using High-Performance Liquid Chromatography (HPLC), including forced degradation studies and method validation, in accordance with International Council for Harmonisation (ICH) guidelines.

### **Data Presentation**

Table 1: Summary of Forced Degradation Studies of Sofosbuvir



Stress Condition	Reagent/Co ndition	Duration	Temperatur e	Observed Degradatio n (%)	Key Degradatio n Products
Acid Hydrolysis	1N HCl	10 hours	80°C (reflux)	~8.66%	DP I (m/z 488), DP II (m/z 393.3)
Base Hydrolysis	0.5N NaOH	24 hours	60°C	~45.97%	DP I (m/z 488), DP II (m/z 393.3)
Oxidative Degradation	30% H2O2	48 hours	80°C	~0.79%	DP III (m/z 393)
Thermal Degradation	Dry Heat	21 days	50°C	No significant degradation	Not Applicable
Photolytic Degradation	UV light (254 nm) / Sunlight	24 hours / 21 days	Ambient	No significant degradation	Not Applicable

Note: Degradation percentages and product identification are compiled from multiple literature sources and may vary based on specific experimental conditions.

Table 2: Validation Parameters for the Stability-Indicating HPLC Method



Parameter	Specification	Result
Linearity (Concentration Range)	Correlation coefficient (r²) > 0.999	0.999
Accuracy (% Recovery)	98.0% - 102.0%	99.31% - 99.73%
Precision (% RSD)	< 2%	< 2%
Limit of Detection (LOD)	Reportable value	0.0239 μg/mL
Limit of Quantification (LOQ)	Reportable value	0.0739 μg/mL
Specificity	No interference from degradants or placebo	Confirmed
Robustness	% RSD < 2% with minor variations in method parameters	Confirmed

Note: These values represent typical results from validated methods and should be established for each specific laboratory and instrument.

### **Experimental Protocols**

1. Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of Sofosbuvir in the presence of its degradation products.

- 1.1. Materials and Reagents
- Sofosbuvir reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (OPA) or Formic acid (analytical grade)



- Triethylamine (TEA) (analytical grade)
- Water (HPLC grade)
- Sofosbuvir tablets (for assay of pharmaceutical dosage form)

#### 1.2. Chromatographic Conditions

Parameter	Condition
Column	Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 3.5 μm) or equivalent
Mobile Phase	0.1% Triethylamine in water (pH adjusted to 3.2 with 10% OPA) : Acetonitrile (45:55 v/v)
Flow Rate	0.6 mL/min
Injection Volume	10 μL
Detector Wavelength	259 nm
Column Temperature	Ambient (or controlled at 30°C)

#### 1.3. Preparation of Solutions

- Standard Stock Solution (1000 μg/mL): Accurately weigh 25 mg of Sofosbuvir reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 0.1 to 200 μg/mL for linearity studies.
- Sample Solution (from tablets): Weigh and powder 20 Sofosbuvir tablets. Transfer an
  amount of powder equivalent to one tablet into a suitable volumetric flask, dissolve with the
  mobile phase, sonicate to ensure complete dissolution, and dilute to the final concentration
  within the linear range of the method.

#### 2. Forced Degradation Studies



Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.

2.1. General Procedure For each stress condition, a stock solution of Sofosbuvir is prepared and subjected to the conditions outlined below. After the specified duration, the solutions are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for HPLC analysis. A control sample (unstressed) is analyzed concurrently.

#### 2.2. Acid Hydrolysis

- To a solution of Sofosbuvir, add 1N HCl.
- Reflux the solution at 80°C for 10 hours.
- Cool, neutralize with 1N NaOH, and dilute with the mobile phase.

#### 2.3. Base Hydrolysis

- To a solution of Sofosbuvir, add 0.5N NaOH.
- Maintain the solution at 60°C for 24 hours.
- Cool, neutralize with 0.5N HCl, and dilute with the mobile phase.

#### 2.4. Oxidative Degradation

- To a solution of Sofosbuvir, add 30% H<sub>2</sub>O<sub>2</sub>.
- Keep the solution at 80°C for 48 hours.
- Dilute with the mobile phase.

#### 2.5. Thermal Degradation

- Place solid Sofosbuvir powder in a hot air oven at 50°C for 21 days.
- After the exposure period, dissolve the sample in the mobile phase.

#### 2.6. Photolytic Degradation



- Expose solid Sofosbuvir powder to direct sunlight for 21 days or to UV radiation at 254 nm for 24 hours.
- After exposure, dissolve the sample in the mobile phase.

### **Mandatory Visualization**

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